2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 193610-95-6
VCID: VC21068570
InChI: InChI=1S/C9H11F3N2O/c1-8(2,3)7-13-5(9(10,11)12)4-6(15)14-7/h4H,1-3H3,(H,13,14,15)
SMILES: CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol

CAS No.: 193610-95-6

Cat. No.: VC21068570

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol - 193610-95-6

Specification

CAS No. 193610-95-6
Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name 2-tert-butyl-6-(trifluoromethyl)-1H-pyrimidin-4-one
Standard InChI InChI=1S/C9H11F3N2O/c1-8(2,3)7-13-5(9(10,11)12)4-6(15)14-7/h4H,1-3H3,(H,13,14,15)
Standard InChI Key GSKVWYTUBVEFEC-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F
SMILES CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F
Canonical SMILES CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Composition

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol features a pyrimidine core with three key substituents strategically positioned around the heterocyclic ring. The compound contains a hydroxyl group at position 4, providing a potential site for hydrogen bonding and further derivatization . The tert-butyl group at position 2 contributes significant steric bulk and lipophilicity, while the trifluoromethyl group at position 6 enhances the molecule's metabolic stability and binding affinity to biological targets through its strong electron-withdrawing properties.

Physical and Chemical Properties

The compound exhibits several notable physicochemical properties that contribute to its potential applications in medicinal chemistry:

PropertyValue
Molecular FormulaC9H11F3N2O
Molecular Weight220.192 g/mol
CAS Number193610-95-6
AppearanceNot specified in literature
SolubilityLikely soluble in organic solvents due to lipophilic groups
Melting PointNot specified in literature

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding characteristics . This functional group is known to enhance membrane permeability and resistance to metabolic degradation, making it a valuable feature in drug design.

Structural Comparison with Related Compounds

The pyrimidine scaffold with trifluoromethyl and tert-butyl substituents appears in various bioactive compounds. Similar structural motifs can be found in other compounds like 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, which differs only in the oxidation state of the C4 position . These related structures often share biological activity profiles, suggesting the importance of these functional group arrangements for specific molecular interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves several key reaction steps:

  • Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds

  • Strategic incorporation of the trifluoromethyl group at position 6

  • Introduction of the tert-butyl group at position 2

  • Functionalization at position 4 to incorporate the hydroxyl group

These synthetic approaches are similar to those used for related compounds like thieno[2,3-d]pyrimidine derivatives, which also involve strategic substitution patterns around a heterocyclic core .

Chemical Reactivity and Transformations

Reactive Sites

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol presents several sites for potential chemical transformations:

  • The hydroxyl group at the 4-position serves as a nucleophilic center and can undergo substitution reactions or be converted to other functional groups

  • The pyrimidine ring nitrogen atoms can participate in coordination chemistry or act as hydrogen bond acceptors

  • The tert-butyl group, while sterically hindered, may undergo certain substitution reactions under forcing conditions

  • The trifluoromethyl group is generally stable but influences the electronic properties of the entire system

Common Transformations

The compound can undergo various chemical reactions that make it valuable as a synthetic intermediate:

  • The 4-hydroxyl group can be converted to a leaving group (e.g., chloride, triflate) for further functionalization

  • Alkylation or acylation of the 4-hydroxyl position can generate ether or ester derivatives

  • The pyrimidine ring can undergo electrophilic or nucleophilic aromatic substitution reactions depending on conditions

  • Metal-catalyzed cross-coupling reactions may be possible at appropriate positions

These transformation patterns follow principles similar to those observed with other substituted pyrimidines, including those with trifluoromethyl substituents at various positions .

Biological Activities and Applications

Anti-inflammatory Properties

One of the most notable biological attributes of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol and related compounds is their potential anti-inflammatory activity. Pyrimidine derivatives containing trifluoromethyl groups have demonstrated promising inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in treating inflammatory conditions .

Research suggests that the specific arrangement of the tert-butyl and trifluoromethyl groups on the pyrimidine scaffold creates favorable interactions with the active sites of these enzymes, potentially leading to effective inhibition profiles.

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships that likely apply to 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol:

Structural FeatureEffect on Activity
Trifluoromethyl groupEnhances binding affinity and metabolic stability
tert-Butyl groupProvides hydrophobic interactions with target binding pockets
4-Hydroxyl groupOffers hydrogen bonding potential and a site for derivative creation
Pyrimidine coreProvides appropriate spatial arrangement of functional groups

Similar structure-activity patterns have been observed in thieno[2,3-d]pyrimidine derivatives, where the position and nature of substituents significantly impact biological activity profiles .

Medicinal Chemistry Applications

The compound serves as an important scaffold in medicinal chemistry due to several advantageous properties:

  • The pyrimidine core is present in many bioactive compounds and approved drugs

  • The trifluoromethyl group enhances metabolic stability and membrane permeability

  • The tert-butyl group provides hydrophobic interactions with protein binding pockets

  • The 4-hydroxyl position offers a versatile handle for creating diverse derivatives

These features make 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol a valuable starting point for developing compounds targeted at various biological pathways and therapeutic applications.

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds share structural similarities with 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol:

CompoundKey DifferencesPotential Impact on Properties
2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4(3H)-oneKetone vs. hydroxyl at position 4Different hydrogen bonding pattern, altered reactivity
Di-tert-butyl (6-chloro-2-{[4-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)imidodicarbonateMore complex substitution patternDifferent biological target profile, altered physicochemical properties
6-(tert-butyl)thieno[2,3-d]pyrimidine derivativesFused thiophene ringModified electronic properties, different spatial arrangement

The compound 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is particularly similar, differing only in the oxidation state at position 4 . This subtle difference can significantly impact hydrogen bonding capabilities and reactivity profiles.

Functional Group Effects

The arrangement of functional groups in 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol creates a unique electronic and steric environment:

  • The trifluoromethyl group creates a region of high electronegativity and lipophilicity

  • The tert-butyl group provides steric bulk and hydrophobic character

  • The hydroxyl group offers hydrogen bond donor/acceptor capability

  • The pyrimidine nitrogens serve as hydrogen bond acceptors

This functional group arrangement differs from that found in compounds like 4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine, which contains a more complex substitution pattern with piperazine linkages.

Research Challenges and Future Directions

Synthetic Challenges

Despite the valuable properties of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol, several synthetic challenges remain:

  • Regioselective introduction of the trifluoromethyl group

  • Efficient incorporation of the tert-butyl group

  • Control of substitution patterns on the pyrimidine ring

  • Development of more environmentally friendly synthetic routes

Research into more efficient and sustainable synthetic methods for trifluoromethylated heterocycles remains an active area of investigation, similar to developments seen with thieno[2,3-d]pyrimidine derivatives .

Knowledge Gaps

Several knowledge gaps exist in the current understanding of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol:

  • Detailed pharmacokinetic and pharmacodynamic profiles

  • Comprehensive toxicological data

  • Crystal structure information for better understanding of molecular conformation

  • Specific binding modes with potential biological targets

Addressing these gaps would facilitate more targeted development of derivatives with enhanced properties for specific applications.

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